Cas no 6267-14-7 (2-(thiophen-3-ylsulfanyl)acetic acid)

2-(thiophen-3-ylsulfanyl)acetic acid structure
6267-14-7 structure
商品名:2-(thiophen-3-ylsulfanyl)acetic acid
CAS番号:6267-14-7
MF:C6H6O2S2
メガワット:174.24064
MDL:MFCD01859893
CID:523618
PubChem ID:235401

2-(thiophen-3-ylsulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • Acetic acid,2-(3-thienylthio)-
    • 2-thiophen-3-ylsulfanylacetic acid
    • (3-Thienylsulfanyl)acetic acid
    • 2-(thiophen-3-ylsulfanyl)acetic acid
    • MDL: MFCD01859893

計算された属性

  • せいみつぶんしりょう: 173.98098
  • どういたいしつりょう: 173.981
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 10
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 90.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.43
  • ふってん: 331.3°C at 760 mmHg
  • フラッシュポイント: 154.2°C
  • 屈折率: 1.639
  • PSA: 37.3

2-(thiophen-3-ylsulfanyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-330357-0.5g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
0.5g
$603.0 2025-03-18
Enamine
EN300-330357-0.1g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
0.1g
$553.0 2025-03-18
Enamine
EN300-330357-1.0g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
1.0g
$628.0 2025-03-18
Enamine
EN300-330357-1g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7
1g
$628.0 2023-09-04
Enamine
EN300-330357-2.5g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
2.5g
$1230.0 2025-03-18
Enamine
EN300-330357-0.05g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
0.05g
$528.0 2025-03-18
Enamine
EN300-330357-5.0g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
5.0g
$1821.0 2025-03-18
Enamine
EN300-330357-10.0g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7 95.0%
10.0g
$2701.0 2025-03-18
Enamine
EN300-330357-10g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7
10g
$2701.0 2023-09-04
Enamine
EN300-330357-5g
2-(thiophen-3-ylsulfanyl)acetic acid
6267-14-7
5g
$1821.0 2023-09-04

2-(thiophen-3-ylsulfanyl)acetic acid 関連文献

2-(thiophen-3-ylsulfanyl)acetic acidに関する追加情報

Comprehensive Analysis of 2-(thiophen-3-ylsulfanyl)acetic acid (CAS No. 6267-14-7): Properties, Applications, and Industry Trends

2-(thiophen-3-ylsulfanyl)acetic acid (CAS No. 6267-14-7) is a sulfur-containing organic compound with a molecular formula of C6H6O2S2. This versatile chemical has garnered significant attention in pharmaceutical and material science research due to its unique thiophene and acetic acid functional groups. The compound's molecular structure features a thiophene ring linked to a sulfanylacetic acid moiety, enabling diverse reactivity patterns that make it valuable for drug intermediate synthesis and polymer modification applications.

Recent studies highlight the growing demand for sulfur-based compounds in green chemistry applications, where 2-(thiophen-3-ylsulfanyl)acetic acid shows promise as a biodegradable building block. Researchers are particularly interested in its potential for creating sustainable materials, aligning with current industry trends toward eco-friendly synthesis methods. The compound's electronic properties also make it relevant for organic electronics development, including conductive polymers and OLED materials.

From a synthetic chemistry perspective, CAS 6267-14-7 serves as a crucial intermediate for producing various heterocyclic compounds. Its carboxylic acid group allows for easy derivatization through esterification or amidation reactions, while the thiophene sulfur atom participates in coordination chemistry. These characteristics answer frequent search queries about "multifunctional organic acids" and "thiophene derivatives applications," reflecting the compound's relevance in contemporary chemical research.

The physicochemical properties of 2-(thiophen-3-ylsulfanyl)acetic acid include moderate water solubility (enhanced in alkaline conditions) and a melting point range of 110-115°C. Analytical techniques such as HPLC purification and NMR characterization are commonly employed for quality control, addressing common questions about "how to analyze sulfur compounds." Storage recommendations typically suggest cool, dry conditions in amber glass containers to maintain stability, similar to best practices for other organosulfur compounds.

In pharmaceutical contexts, this compound has been investigated for its potential as a bioisostere in medicinal chemistry, particularly in designing molecules with improved metabolic stability. The thiophene moiety frequently appears in FDA-approved drugs, making CAS 6267-14-7 a valuable scaffold for drug discovery programs. Recent patent literature reveals its use in developing kinase inhibitors and anti-inflammatory agents, responding to growing interest in "small molecule therapeutics" across research communities.

Material scientists value 2-(thiophen-3-ylsulfanyl)acetic acid for its ability to modify surface properties when incorporated into functional coatings. The compound's sulfur atoms can form stable bonds with metal surfaces, making it useful for corrosion inhibition applications. This addresses frequent searches about "organic corrosion inhibitors" and "thiophene-based materials." Additionally, its conjugated system contributes to interesting optical properties being explored for sensors and photovoltaic materials.

From a commercial availability standpoint, 6267-14-7 is typically supplied as a white to off-white crystalline powder with purity levels ranging from 95% to 99%. Current market analysis shows increasing procurement of this chemical by contract research organizations and specialty chemical manufacturers, particularly in regions with strong pharmaceutical innovation ecosystems. Proper handling requires standard laboratory precautions, similar to other organic acids, with particular attention to pH adjustment during processing.

The environmental profile of 2-(thiophen-3-ylsulfanyl)acetic acid is currently under investigation through OECD guideline studies. Preliminary data suggest moderate biodegradability under aerobic conditions, making it potentially preferable to persistent halogenated compounds in certain applications. This environmental consideration responds to increasing searches for "sustainable chemical alternatives" and "green chemistry metrics" among industrial users.

Future research directions for CAS 6267-14-7 include exploring its use in click chemistry reactions and as a ligand in catalytic systems. The compound's dual functional groups offer interesting possibilities for creating molecular architectures through selective reactions. These developments align with growing academic interest in "multifunctional building blocks" and industry demand for specialty intermediates with precise reactivity profiles.

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